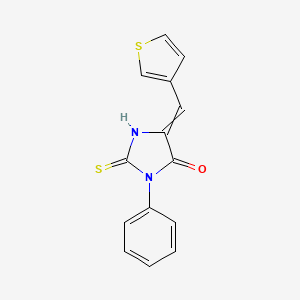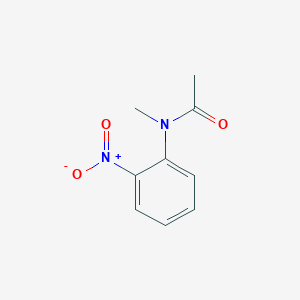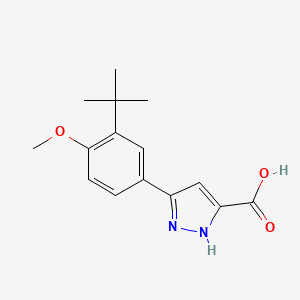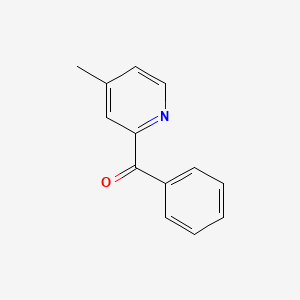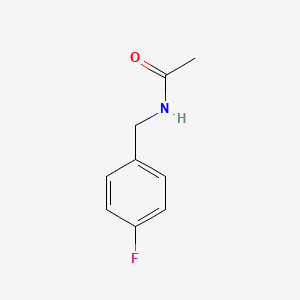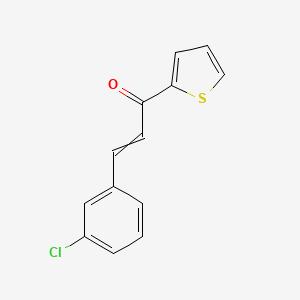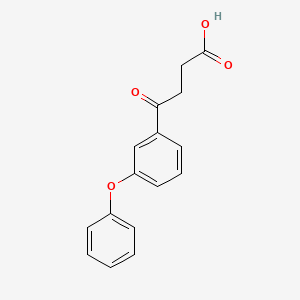
4-Oxo-4-(3-phenoxyphenyl)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-(3-phenoxyphenyl)butyric acid is a compound that has not been directly studied in the provided papers. However, there are several related compounds with similar structures and functionalities that have been investigated for their chemical and biological properties. These compounds include various 4-oxo-butyric acid derivatives with different substituents, which have been synthesized and tested for activities such as antimicrobial, antifungal, and enzyme inhibition .
Synthesis Analysis
The synthesis of related 4-oxo-butyric acid derivatives involves various chemical reactions. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of a corresponding butanoic acid derivative, which was further reacted with hydrazines to yield pyridazinone derivatives . Another example is the preparation of (E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives, which were shown to be potent inhibitors of steroid 5 alpha-reductase . These synthetic routes highlight the versatility of 4-oxo-butyric acid derivatives in forming a variety of biologically active compounds.
Molecular Structure Analysis
The molecular structure of 4-oxo-butyric acid derivatives has been studied using various spectroscopic and computational methods. Density Functional Theory (DFT) calculations were used to optimize the stable structures and analyze the electronic, vibrational, and thermodynamic properties of similar compounds . Single crystal X-ray diffraction studies provided detailed insights into the molecular and crystal structure of N-(pyridin-3-yl)-succinamic acid, revealing the presence of strong hydrogen-bonded chains and interactions that lead to a three-dimensional supramolecular structure .
Chemical Reactions Analysis
The chemical reactivity of 4-oxo-butyric acid derivatives has been explored through various reactions. For example, the chloropyridazine derivative obtained from the reaction of a pyridazinone derivative with POCl3 was used to prepare thio derivatives and reacted with different nucleophiles . The thermal cyclization of a 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester led to the formation of a chromene derivative due to nucleophilic substitution . These reactions demonstrate the potential of 4-oxo-butyric acid derivatives to undergo diverse transformations, leading to a variety of functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-oxo-butyric acid derivatives have been characterized through experimental and theoretical methods. DFT calculations provided insights into the HOMO-LUMO properties, atomic charges, dipole moments, molecular electrostatic potentials, and thermodynamic parameters of similar compounds . The vibrational spectra were calculated and compared with experimental FTIR data, and various reactivity descriptors such as softness, electrophilicity, and hardness were discussed . These studies are crucial for understanding the behavior of these compounds in different chemical environments and for predicting their reactivity.
Applications De Recherche Scientifique
Microwave-assisted Synthesis
A study by Uguen et al. (2021) developed microwave-assisted aldol-condensation methods for synthesizing 4-oxo-2-butenoic acids, which are valuable for their biological activity and as intermediates in further derivatization. This research provides a broad range of substrates for the synthesis of 4-oxo-butenoic acids, indicating its potential utility in creating derivatives including 4-Oxo-4-(3-phenoxyphenyl)butyric acid for various applications (Uguen et al., 2021).
Anti-HCV Evaluations
Ismail et al. (2013) designed, synthesized, and evaluated a series of compounds, including 4-(4-[N-1-carboxy-3-(3,5-dibromo-4-hydroxyphenyl)-3-oxo-propylamino]phenyl)-4-oxo-butyric acid, for their anti-HCV activity. The compounds exhibited promising inhibitory activity against HCV genotypes 1b and 4a, highlighting the therapeutic potential of 4-Oxo-4-(3-phenoxyphenyl)butyric acid derivatives (Ismail et al., 2013).
Metabolic Interconversion Studies
Research by Sai and Gorrod (1995) explored the in vitro metabolism of acid metabolites related to 4-Oxo-4-(3-phenoxyphenyl)butyric acid, shedding light on the metabolic pathways and potential toxicology of similar compounds (Sai & Gorrod, 1995).
Anti-tumor Applications
A study on the treatment of breast cancer identified derivatives of 4-oxo-butenoic acid as potent anti-tumor agents against human breast carcinoma. This suggests that compounds similar to 4-Oxo-4-(3-phenoxyphenyl)butyric acid could have applications in cancer therapy (Miles et al., 1958).
Biocatalytic Cascade for Synthesis
Xu et al. (2020) demonstrated the use of a biocatalytic cascade involving 4-oxo-butenoic acids for the synthesis of important precursor compounds, indicating the utility of 4-Oxo-4-(3-phenoxyphenyl)butyric acid in green chemistry and biocatalysis applications (Xu et al., 2020).
Safety And Hazards
Safety precautions for handling “4-Oxo-4-(3-phenoxyphenyl)butyric acid” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
4-oxo-4-(3-phenoxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(9-10-16(18)19)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGFIGOMDBVKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394855 |
Source


|
| Record name | 4-OXO-4-(3-PHENOXYPHENYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(3-phenoxyphenyl)butyric acid | |
CAS RN |
54364-84-0 |
Source


|
| Record name | 4-OXO-4-(3-PHENOXYPHENYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)



